
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a compound that has been extensively studied for its potential pharmacological applications. It is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, mood, and addiction.
作用機序
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The kappa opioid receptor is involved in the modulation of pain, mood, and addiction, and its activation can produce analgesia, dysphoria, and aversion. This compound binds to the kappa opioid receptor with high affinity and blocks its activation by endogenous and exogenous ligands, leading to a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro assays. It has been shown to block the analgesic effects of kappa opioid receptor agonists, such as U50,488H, in a dose-dependent manner. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the development of tolerance and dependence. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the kappa opioid receptor, its reproducible synthesis method, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions, its potential for off-target effects, and its limited availability and high cost.
将来の方向性
There are several future directions for research on N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential pharmacological applications. One area of interest is the development of more potent and selective kappa opioid receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of the kappa opioid receptor in other physiological processes, such as inflammation, immune function, and cardiovascular function. Finally, there is a need for more translational research on the potential clinical applications of kappa opioid receptor antagonists, such as their use in the treatment of chronic pain, depression, and addiction.
合成法
The synthesis of N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the preparation of 2,3-dihydro-1,4-benzodioxine, the introduction of a carboxamide group, and the attachment of a carbamoylphenyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis method has been described in detail in several research articles, and it is considered to be reliable and reproducible.
科学的研究の応用
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used extensively in scientific research to study the role of the kappa opioid receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the kappa opioid receptor, and it has been used to investigate the effects of kappa opioid receptor blockade in animal models of pain, depression, and addiction. This compound has also been used in studies of the central nervous system, where it has been shown to have a modulatory effect on neurotransmitter release and synaptic plasticity.
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c17-15(19)11-3-1-2-4-12(11)18-16(20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H2,17,19)(H,18,20) |
InChIキー |
UXDWQCQDKSONTG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)






![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)
